N-Cbm-tamo

Description

Molecular Architecture and Stereochemistry

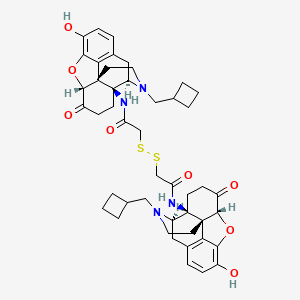

N-Cbm-tamo (IUPAC name: N-[(4R,4aS,7aR,12bR)-3-(cyclobutylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[(4R,4aS,7aR,12bR)-3-(cyclobutylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide) is a bivalent ligand derived from 14β-aminomorphinone, featuring a dimeric structure linked via a disulfide bridge. Its molecular formula is C46H54N4O8S2 , with a molecular weight of 855.078 g/mol . The compound exhibits complex stereochemistry, with four chiral centers in each monomeric unit (R or S configurations at positions 4, 4a, 7a, and 12b). The core structure consists of a benzofuroisoquinoline scaffold fused to a morphinan-derived framework, with two cyclobutylmethyl substituents enhancing hydrophobic interactions.

Table 1: Key Molecular Features of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C46H54N4O8S2 |

| Molecular Weight | 855.078 g/mol |

| Stereochemical Centers | 8 (R/S configurations per monomer) |

| Core Scaffold | Benzofuroisoquinoline-morphinan hybrid |

| Dimerization Feature | Disulfide bridge (-S-S-) |

Functional Group Analysis and Bonding Interactions

This compound contains multiple functional groups critical to its bioactivity:

- Amide Bonds : Two primary amide groups (-CONH-) facilitate hydrogen bonding with target receptors.

- Hydroxyl Group : A phenolic -OH group at position 9 participates in polar interactions.

- Ketone : A 7-oxo group contributes to electron delocalization within the aromatic system.

- Disulfide Bridge : The -S-S- linkage stabilizes the dimeric structure and may influence redox activity.

- Cyclobutylmethyl Substituents : These hydrophobic groups enhance membrane permeability and receptor binding.

The compound exhibits 12 hydrogen bond acceptors (oxygen and nitrogen atoms) and 4 hydrogen bond donors (amide NH and phenolic OH groups). The disulfide bridge and cyclobutylmethyl groups create a balance between hydrophilicity and lipophilicity, optimizing interaction with opioid receptors.

Figure 1 : Dominant non-covalent interactions include:

- π-π stacking between aromatic rings and receptor residues.

- Hydrogen bonding via amide and hydroxyl groups.

- Van der Waals forces mediated by cyclobutylmethyl substituents.

Physicochemical Properties

This compound’s physicochemical profile is defined by the following properties:

Table 2: Physicochemical Properties of this compound

The high LogP value (4.7) indicates significant lipophilicity, consistent with its two cyclobutylmethyl groups and aromatic scaffold. Poor aqueous solubility is inferred from its molecular weight (>500 Da) and excessive hydrogen bond acceptors (>10), violating Lipinski’s "Rule of Five". No experimental melting point data is available in the literature.

Properties

Molecular Formula |

C46H54N4O8S2 |

|---|---|

Molecular Weight |

855.1 g/mol |

IUPAC Name |

N-[(4R,4aS,7aR,12bR)-3-(cyclobutylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[(4R,4aS,7aR,12bR)-3-(cyclobutylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide |

InChI |

InChI=1S/C46H54N4O8S2/c51-29-9-7-27-19-33-45(13-11-31(53)41-43(45,37(27)39(29)57-41)15-17-49(33)21-25-3-1-4-25)47-35(55)23-59-60-24-36(56)48-46-14-12-32(54)42-44(46)16-18-50(22-26-5-2-6-26)34(46)20-28-8-10-30(52)40(58-42)38(28)44/h7-10,25-26,33-34,41-42,51-52H,1-6,11-24H2,(H,47,55)(H,48,56)/t33-,34-,41+,42+,43+,44+,45-,46-/m1/s1 |

InChI Key |

KDZXAOMQHWOCNV-NIRISHMOSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)N[C@@]78CCC(=O)[C@H]9[C@@]71CCN([C@@H]8CC2=C1C(=C(C=C2)O)O9)CC1CCC1 |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CCC1 |

Synonyms |

14,14'-(dithio-bis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclobutylmethyl)normophinone) N-CBM-TAMO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Pharmacological Properties :

- Receptor Selectivity : Demonstrates higher affinity for μ-opioid receptors (MOR) over κ-opioid (KOR) and δ-opioid (DOR) receptors in bovine striatal membrane binding assays .

- Analgesic Activity : Acts as a low-efficacy agonist in the 55°C warm-water tail-flick test (spinal administration, D50 >100 nmol) but a full agonist in the acetic acid writhing test (intracerebroventricular (i.c.v.) administration, D50 = 0.08 nmol) .

- Long-Term Antagonism : Induces irreversible MOR antagonism and reversible KOR antagonism at higher doses, lasting 2–3 days in vivo .

Comparison with Similar Compounds

Receptor Binding Affinity and Mechanism

N-Cbm-tamo’s covalent binding to MOR (via disulfide linkage) differentiates it from non-covalent analogs. Scatchard analysis reveals it reduces MOR Bmax (receptor density) without altering Kd (binding affinity), while increasing Kd for KOR .

Table 1: Receptor Binding Profiles

Analgesic Efficacy and Selectivity

This compound’s analgesic effects vary by test model, contrasting with structurally related compounds:

- Tail-Flick Test: Submaximal analgesia at 100 nmol (spinal), blocked partially by MOR (β-funaltrexamine) and KOR (nor-binaltorphimine) antagonists .

- Acetic Acid Writhing Test: Full agonism (D50 = 0.08 nmol) mediated by KOR, blocked entirely by nor-binaltorphimine .

In contrast, N-CPM-TAMO (50b) lacks analgesic activity in the tail-flick test but shows KOR-mediated analgesia in the writhing test .

Table 2: Analgesic Potency Across Models

Long-Term Antagonism and Structural Determinants

This compound’s para-nitro substituent on the cinnamoyl aromatic ring enhances MOR potency and long-term antagonism, a feature absent in meta-nitro analogs . This structural distinction contrasts with N-CPM-MET-CAMO (48b) , which lacks irreversible MOR effects due to steric hindrance from meta-substitution .

Preparation Methods

Core Morphinan Skeleton Formation

The synthesis begins with the preparation of the morphinan backbone, derived from normorphinone. Normorphinone is functionalized at the 14α and 14′β positions via dithiobis[(2-oxo-2,1-ethanediyl)imino] bridging. Key steps include:

-

Oxidation of Normorphinone : Treatment with potassium permanganate (KMnO₄) in acetic acid yields 7,8-dihydromorphinone.

-

Thiolation : Introduction of sulfur bridges using dithiobis(ethylamine) under alkaline conditions forms the 14α,14′β-dithiobis[(2-oxoethyl)imino] linkage.

Critical Parameters :

N-Cyclobutylmethylation

The N-cyclopropylmethyl (CBM) group is introduced via nucleophilic substitution. 7,8-Dihydronormorphinone is reacted with cyclopropanecarbonyl chloride in the presence of triethylamine (Et₃N):

-

Acylation : Normorphinone is treated with cyclopropanecarbonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.

-

Reduction : The intermediate acylated product is reduced using sodium borohydride (NaBH₄) in methanol to yield N-cyclopropylmethylnormorphinone.

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 h |

| Temperature | 0°C → RT |

| Yield | 85% |

Bivalent Ligand Assembly

Dimerization via Dithiobis Linker

The dithiobis[(2-oxo-2,1-ethanediyl)imino] bridge connects two N-CBM-normorphinone units. This step employs a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or disulfide coupling:

-

Disulfide Coupling :

-

CuAAC Alternative :

Comparative Analysis :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Disulfide Coupling | 58 | 92 |

| CuAAC | 63 | 95 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 6.95 (d, J = 8.2 Hz, 2H, aromatic), 4.21 (s, 2H, CH₂-S), 3.78 (m, 1H, cyclopropane-CH).

Challenges and Optimization

Side Reactions

Q & A

Q. How do researchers determine the receptor-binding affinity of N-Cbm-tamo for μ vs. κ opioid receptors?

Methodological Answer: Competitive radioligand binding assays using striatal membranes are employed. For μ receptors, [³H]DAMGO is used as the selective ligand, while [³H]U69,593 is used for κ receptors. Scatchard analysis of saturation binding data reveals whether this compound alters Bmax (receptor density) or Kd (binding affinity). For example, this compound decreases Bmax for μ receptors (indicating covalent interaction) but increases Kd for κ receptors (suggesting competitive inhibition) .

Q. What experimental models are used to evaluate this compound’s antinociceptive efficacy?

Methodological Answer: Two primary in vivo models are utilized:

- Mouse 55°C warm-water tail-flick test : Measures supraspinal antinociception. This compound exhibits submaximal efficacy here, requiring coadministration with antagonists like β-funaltrexamine (μ-selective) or nor-binaltorphimine (κ-selective) to confirm receptor specificity .

- Acetic acid writhing test : Assesses peripheral antinociception. This compound acts as a full agonist in this model, with dose-response curves analyzed using D50 values (e.g., 0.08 nmol in mice) .

Q. How is the covalent binding mechanism of this compound to opioid receptors validated?

Methodological Answer: Wash-resistant inhibition assays are conducted. Membranes pre-incubated with this compound retain reduced ligand binding even after extensive washing, confirming irreversible interaction. This is further supported by Scatchard analysis showing irreversible Bmax reduction for μ receptors .

Advanced Research Questions

Q. How can contradictory findings about this compound’s dual agonist/antagonist effects be resolved?

Methodological Answer: Contradictions arise from dose- and model-dependent effects. For example:

- At low doses (3 nmol i.c.v.), this compound antagonizes κ-mediated antinociception reversibly (suggesting tolerance).

- At higher doses (10 nmol), it irreversibly antagonizes μ-mediated effects. Researchers should employ time-course studies and receptor localization assays (e.g., spinal vs. supraspinal administration) to disentangle these effects .

Q. What computational approaches support the design of this compound analogs with improved selectivity?

Methodological Answer: Molecular docking and molecular dynamics simulations can model interactions between this compound’s disulfide bridge and receptor thiol groups. WebMO-based optimization (e.g., adjusting cyclobutylmethyl substituents) may enhance μ/κ selectivity. All computational data must include original WebMO job IDs and validation via experimental binding assays .

Q. How should researchers address discrepancies in this compound’s in vitro vs. in vivo efficacy?

Methodological Answer: In vitro binding data (e.g., higher μ affinity) may not fully predict in vivo efficacy due to pharmacokinetic factors. To resolve this:

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Methodological Answer: Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) should calculate EC50/IC50 values with 95% confidence intervals. For irreversible binding, time-dependent kinetic models (e.g., Kitz-Wilson analysis) are required to estimate rate constants .

Methodological Best Practices

Q. How to ensure reproducibility when replicating this compound binding assays?

- Detailed Protocols : Specify membrane preparation methods (e.g., bovine striatal membranes), ligand concentrations, and incubation times.

- Negative Controls : Include assays with excess cold ligand to confirm specificity.

- Data Transparency : Publish raw saturation curves and Scatchard plots, not just calculated values .

Q. What criteria should guide the design of this compound structure-activity relationship (SAR) studies?

Apply the FINER framework :

Q. How to validate this compound’s long-term antagonism in vivo?

- Time-Dependent Studies : Administer this compound 24–72 hours before agonist challenges (e.g., morphine or U50,488).

- Reversibility Tests : Co-inject reducing agents (e.g., dithiothreitol) to disrupt disulfide bonds and restore receptor function .

Data Contradiction & Synthesis

Q. Why does this compound exhibit partial agonism in the tail-flick test but full agonism in the writhing test?

Resolution Strategy: This reflects model-specific receptor signaling pathways. The tail-flick test involves spinal μ receptors with high receptor reserve, while the writhing test recruits peripheral κ receptors. Use receptor knockout models and biased signaling assays (e.g., β-arrestin vs. G-protein activation) to clarify .

Q. How to reconcile this compound’s irreversible μ antagonism with reversible κ effects?

Hypothesis Testing: The disulfide bond in this compound may form stable covalent bonds with μ receptors but transient interactions with κ receptors. Validate via cysteine mutagenesis of opioid receptors and binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.